2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid
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Overview
Description
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid typically involves the protection of the amine group using the Fmoc group. The process begins with the reaction of morpholine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glycine: A simpler Fmoc-protected amino acid.
Fmoc-Phenylalanine: An aromatic Fmoc-protected amino acid.
Uniqueness
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)11-14-12-26-10-9-22(14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)/t14-/m0/s1 |
InChI Key |
YSUBDIHIMSHFMI-AWEZNQCLSA-N |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origin of Product |
United States |
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